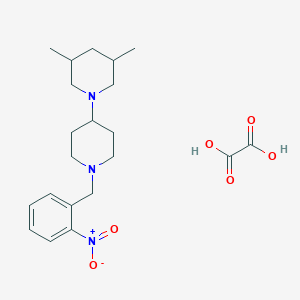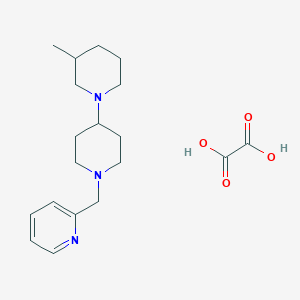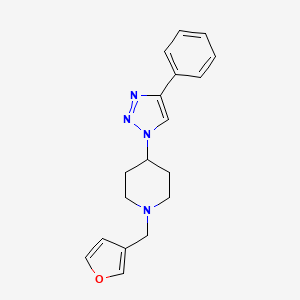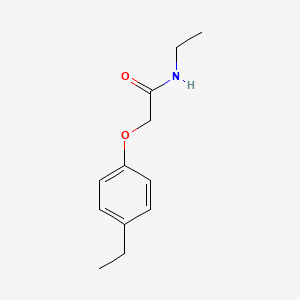
3,5-dimethyl-1'-(2-nitrobenzyl)-1,4'-bipiperidine oxalate
Overview
Description
3,5-dimethyl-1'-(2-nitrobenzyl)-1,4'-bipiperidine oxalate, also known as J147, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. J147 was first synthesized by Schubert et al. in 2011 as a derivative of the curcumin molecule, which is found in turmeric. Since then, J147 has been extensively studied for its neuroprotective and cognitive-enhancing properties.
Mechanism of Action
The exact mechanism of action of 3,5-dimethyl-1'-(2-nitrobenzyl)-1,4'-bipiperidine oxalate is not fully understood, but it is believed to work through multiple pathways. This compound has been shown to increase mitochondrial function and reduce oxidative stress, which may contribute to its neuroprotective effects. This compound has also been shown to activate the transcription factor ATF4, which plays a role in cellular stress response and may contribute to the cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective and cognitive-enhancing properties, this compound has been shown to reduce inflammation and improve insulin sensitivity. This compound has also been shown to increase lifespan and improve physical performance in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 3,5-dimethyl-1'-(2-nitrobenzyl)-1,4'-bipiperidine oxalate in lab experiments is its well-established synthesis method, which allows for consistent production of the compound. This compound also has a high degree of stability, which makes it suitable for long-term storage. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other compounds.
Future Directions
There are several potential future directions for research on 3,5-dimethyl-1'-(2-nitrobenzyl)-1,4'-bipiperidine oxalate. One area of interest is its potential as a therapy for neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use. Another area of interest is the potential use of this compound in anti-aging therapies, as it has been shown to increase lifespan and improve physical performance in animal models. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify any potential side effects or toxicity.
Scientific Research Applications
3,5-dimethyl-1'-(2-nitrobenzyl)-1,4'-bipiperidine oxalate has been studied extensively for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. In a study conducted by Prior et al. in 2013, this compound was shown to improve cognitive function and reduce amyloid-beta levels in a mouse model of Alzheimer's disease. This compound has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays an important role in promoting the growth and survival of neurons.
properties
IUPAC Name |
3,5-dimethyl-1-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2.C2H2O4/c1-15-11-16(2)13-21(12-15)18-7-9-20(10-8-18)14-17-5-3-4-6-19(17)22(23)24;3-1(4)2(5)6/h3-6,15-16,18H,7-14H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXRKINQACMZQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-])C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2,3-dimethoxyphenyl)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B3968012.png)
![10-(1-methylethylidene)-4-(4-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3968019.png)

![4,4'-[(4-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3968042.png)


![isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B3968058.png)
![methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3968064.png)

![2-[1-(4-bromobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3968068.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3968071.png)
![6-[(dibenzo[b,d]furan-3-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B3968075.png)
![3-({4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole oxalate](/img/structure/B3968096.png)
